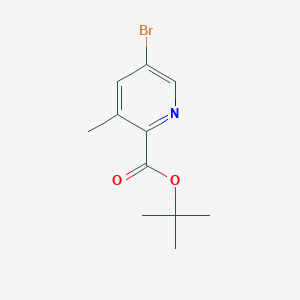
Ácido 1-((benciloxi)carbonil)-5-metilpiperidin-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group
Aplicaciones Científicas De Investigación
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
- Cathepsin K plays a crucial role in bone remodeling, particularly in osteoclasts. It is involved in the degradation of collagen and other extracellular matrix proteins within bone tissue .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in peptide bond formation, where it acts as a protecting group for amine functionalities. This interaction is crucial for the selective synthesis of peptides, as it prevents unwanted side reactions by temporarily blocking reactive sites on the amino acids .
Cellular Effects
The effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the metabolic pathways within the cell. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .
Metabolic Pathways
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound can be metabolized by enzymes involved in the synthesis and degradation of peptides, leading to changes in the concentration of these biomolecules .
Transport and Distribution
The transport and distribution of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Comparación Con Compuestos Similares
- 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid
- 1-((Benzyloxy)carbonyl)-3-methylpiperidine-4-carboxylic acid
- 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
Uniqueness: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the piperidine ring.
Propiedades
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
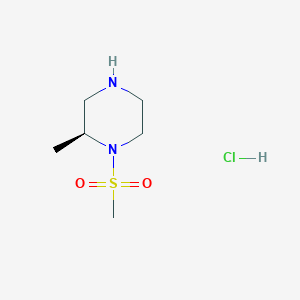
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
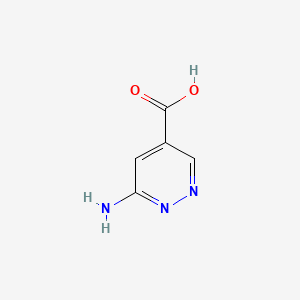
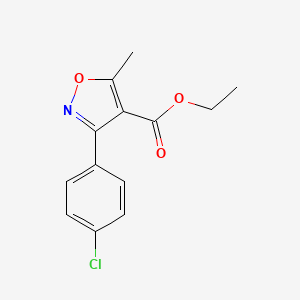
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
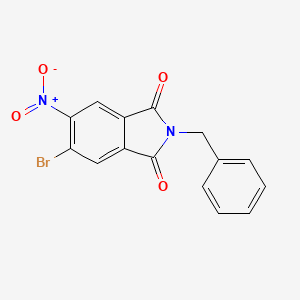
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)
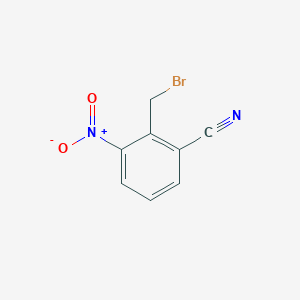
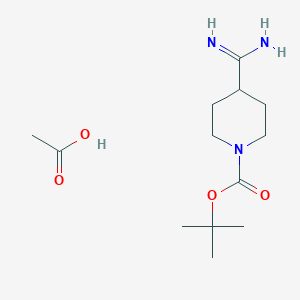
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
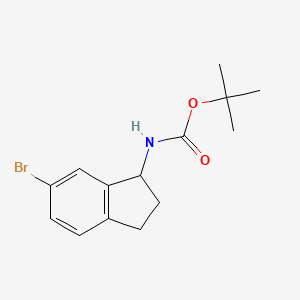
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
